REACTION_CXSMILES
|
C[Al]1[CH2:7][CH2:6][CH2:5][CH2:4]O1.[C:8]1(C)[CH:13]=[CH:12]C=[CH:10][CH:9]=1>C([Ti](CC1C=CC=CC=1)(CC1C=CC=CC=1)CC1C=CC=CC=1)C1C=CC=CC=1>[CH3:4][C:5]1[CH:10]=[CH:9][C:8]([CH:13]=[CH2:12])=[CH:7][CH:6]=1
|
Name
|
methylalumoxane
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
C[Al]1OCCCC1
|
Name
|
|
Quantity
|
59 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
10 mol
|
Type
|
catalyst
|
Smiles
|
C(C1=CC=CC=C1)[Ti](CC1=CC=CC=C1)(CC1=CC=CC=C1)CC1=CC=CC=C1
|
Name
|
poly-p-methyl-styrene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
8.5 g of s-PpMS are obtained
|
Type
|
CUSTOM
|
Details
|
A film about 100 microns thick is produced by compression molding at a pressure of 2 Kg/cm2 and at a temperature of 230° C
|
Type
|
CUSTOM
|
Details
|
An amorphous film is thus obtained
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.5 mmol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[Al]1[CH2:7][CH2:6][CH2:5][CH2:4]O1.[C:8]1(C)[CH:13]=[CH:12]C=[CH:10][CH:9]=1>C([Ti](CC1C=CC=CC=1)(CC1C=CC=CC=1)CC1C=CC=CC=1)C1C=CC=CC=1>[CH3:4][C:5]1[CH:10]=[CH:9][C:8]([CH:13]=[CH2:12])=[CH:7][CH:6]=1
|
Name
|
methylalumoxane
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
C[Al]1OCCCC1
|
Name
|
|
Quantity
|
59 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
10 mol
|
Type
|
catalyst
|
Smiles
|
C(C1=CC=CC=C1)[Ti](CC1=CC=CC=C1)(CC1=CC=CC=C1)CC1=CC=CC=C1
|
Name
|
poly-p-methyl-styrene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
8.5 g of s-PpMS are obtained
|
Type
|
CUSTOM
|
Details
|
A film about 100 microns thick is produced by compression molding at a pressure of 2 Kg/cm2 and at a temperature of 230° C
|
Type
|
CUSTOM
|
Details
|
An amorphous film is thus obtained
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.5 mmol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[Al]1[CH2:7][CH2:6][CH2:5][CH2:4]O1.[C:8]1(C)[CH:13]=[CH:12]C=[CH:10][CH:9]=1>C([Ti](CC1C=CC=CC=1)(CC1C=CC=CC=1)CC1C=CC=CC=1)C1C=CC=CC=1>[CH3:4][C:5]1[CH:10]=[CH:9][C:8]([CH:13]=[CH2:12])=[CH:7][CH:6]=1
|
Name
|
methylalumoxane
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
C[Al]1OCCCC1
|
Name
|
|
Quantity
|
59 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
10 mol
|
Type
|
catalyst
|
Smiles
|
C(C1=CC=CC=C1)[Ti](CC1=CC=CC=C1)(CC1=CC=CC=C1)CC1=CC=CC=C1
|
Name
|
poly-p-methyl-styrene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
8.5 g of s-PpMS are obtained
|
Type
|
CUSTOM
|
Details
|
A film about 100 microns thick is produced by compression molding at a pressure of 2 Kg/cm2 and at a temperature of 230° C
|
Type
|
CUSTOM
|
Details
|
An amorphous film is thus obtained
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.5 mmol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |